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Compound of Interest

Compound Name: Phenoxyacetonitrile

Cat. No.: B046853

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectra of phenoxyacetonitrile. The document
summarizes key quantitative data in structured tables, outlines detailed experimental protocols,
and includes visualizations to illustrate the relationships between molecular structure and
spectral features.

Introduction

Phenoxyacetonitrile (CeHsOCH2CN) is a versatile organic compound utilized in the synthesis
of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic
properties is crucial for its identification, purity assessment, and for monitoring chemical
reactions in which it is a reactant or product. This guide offers a detailed examination of its *H
NMR, 3C NMR, and IR spectra.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR and IR
spectral analyses of phenoxyacetonitrile.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts, Splitting Patterns, and Assignments for Phenoxyacetonitrile
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Chemical Shift (8)

Splitting Pattern Integration Assignment
ppm
7.35-7.28 Multiplet 2H H-3, H-5 (meta)
. H-2, H-4, H-6 (ortho,
7.04 - 6.98 Multiplet 3H
para)
4.75 Singlet 2H -OCHa2-

Note: The assignments of the aromatic protons can be complex due to overlapping signals.

The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at O ppm.

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for Phenoxyacetonitrile

Chemical Shift (6) ppm

Assignment

157.0 C-1 (quaternary)
129.7 C-3, C-5 (meta)
122.0 C-4 (para)

116.5 C-2, C-6 (ortho)
115.8 -CN (nitrile)
51.7 -OCH2-

Note: 13C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks

for each unique carbon atom. The chemical shifts are referenced to a standard, such as the
solvent peak (e.g., CDCIs at 77.16 ppm) or TMS.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for Phenoxyacetonitrile
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
3060 - 3040 Medium Aromatic C-H stretch
2930 - 2860 Medium Aliphatic C-H stretch (-CH2-)
2255 Strong C=N stretch (nitrile)
1600, 1495 Strong C=C stretch (aromatic ring)
1245 Strong Aryl-O stretch (ether)
1035 Strong C-O stretch (ether)
750, 690 Strong C-H out-of-plane bend

(monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of
phenoxyacetonitrile.

NMR Spectroscopy

Sample Preparation:

¢ Dissolve approximately 10-20 mg of phenoxyacetonitrile in 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.

o Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex
mixer to aid dissolution.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing if the solvent does not provide a suitable reference signal.

Instrument Parameters (H NMR):

e Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b046853?utm_src=pdf-body
https://www.benchchem.com/product/b046853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are generally adequate to achieve a good signal-to-noise
ratio.

Spectral Width: A range of -2 to 12 ppm is appropriate.

Instrument Parameters (*3C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low
natural abundance of 13C.

Spectral Width: A range of 0 to 200 ppm is typically used.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Perform baseline correction to ensure a flat baseline.

Calibrate the chemical shift axis using the internal standard (TMS at O ppm) or the residual
solvent peak.

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

» Place a single drop of phenoxyacetonitrile directly onto the center of a clean, dry
attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

e If using salt plates, gently press the top plate over the bottom plate to create a thin, uniform
liquid film.

Instrument Parameters:

e Technique: Attenuated Total Reflectance (ATR) or Transmission.

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background Scan: A background spectrum of the empty ATR crystal or clean salt plates
should be acquired prior to the sample scan.

Data Processing:

e The instrument software automatically subtracts the background spectrum from the sample
spectrum.

e The resulting spectrum is typically displayed in terms of transmittance or absorbance.

« ldentify and label the major absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship
between the molecular structure of phenoxyacetonitrile and its spectral data.
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Caption: Experimental workflow for the spectroscopic analysis of phenoxyacetonitrile.
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Molecular Structure of Phenoxyacetonitrile
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Correlation of phenoxyacetonitrile's structural features with its NMR and IR spectral
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 To cite this document: BenchChem. [Spectroscopic Analysis of Phenoxyacetonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046853#phenoxyacetonitrile-nmr-and-ir-spectra-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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